molecular formula C24H50NO7P B11936719 1-Palmitoyl-sn-glycero-3-phosphocholine-d31

1-Palmitoyl-sn-glycero-3-phosphocholine-d31

Cat. No.: B11936719
M. Wt: 526.8 g/mol
InChI Key: ASWBNKHCZGQVJV-NMMBEXRYSA-N
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Description

16:0-d31 Lyso PC, also known as 1-palmitoyl-d31-sn-glycero-3-phosphocholine, is a deuterated lysophosphatidylcholine. In this compound, 31 protons of the palmitoyl group are replaced by deuterium. This modification makes it a valuable tool in various scientific research applications, particularly in the study of lipid metabolism and membrane dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16:0-d31 Lyso PC typically involves the deuteration of palmitic acid followed by its incorporation into the lysophosphatidylcholine structure. The deuteration process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The deuterated palmitic acid is then esterified with glycerophosphocholine to form the final product .

Industrial Production Methods

Industrial production of 16:0-d31 Lyso PC involves large-scale deuteration processes and subsequent esterification reactions. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

16:0-d31 Lyso PC can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

16:0-d31 Lyso PC is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 16:0-d31 Lyso PC involves its incorporation into cellular membranes, where it can influence membrane fluidity and dynamics. The deuterated palmitoyl group allows for detailed studies of lipid interactions and metabolism using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The compound can also act as a substrate for various enzymes involved in lipid metabolism, providing insights into enzymatic pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

    1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: A non-deuterated version of the compound.

    1-stearoyl-sn-glycero-3-phosphocholine: Contains a stearoyl group instead of a palmitoyl group.

    1-oleoyl-sn-glycero-3-phosphocholine: Contains an oleoyl group instead of a palmitoyl group.

Uniqueness

The uniqueness of 16:0-d31 Lyso PC lies in its deuterated palmitoyl group, which allows for precise studies of lipid metabolism and interactions. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, making it an invaluable tool for researchers .

Properties

Molecular Formula

C24H50NO7P

Molecular Weight

526.8 g/mol

IUPAC Name

[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2

InChI Key

ASWBNKHCZGQVJV-NMMBEXRYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origin of Product

United States

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